molecular formula C8H11ClN2 B13667861 3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride

3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride

Cat. No.: B13667861
M. Wt: 170.64 g/mol
InChI Key: BGNAVHFFCNOOKZ-TYYBGVCCSA-N
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Description

3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride is a chemical compound that features a pyridine ring attached to a prop-2-en-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride typically involves the reaction of pyridine derivatives with appropriate amine precursors. One common method involves the condensation of 4-pyridinecarboxaldehyde with allylamine, followed by reduction and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride: Similar structure but with the pyridine ring at a different position.

    3-(Pyridin-4-yl)propan-1-amine: Lacks the double bond in the propyl chain.

    N-(Pyridin-2-yl)amides: Contains an amide group instead of an amine.

Uniqueness

3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its ability to participate in a variety of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

(E)-3-pyridin-4-ylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C8H10N2.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h1-4,6-7H,5,9H2;1H/b2-1+;

InChI Key

BGNAVHFFCNOOKZ-TYYBGVCCSA-N

Isomeric SMILES

C1=CN=CC=C1/C=C/CN.Cl

Canonical SMILES

C1=CN=CC=C1C=CCN.Cl

Origin of Product

United States

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